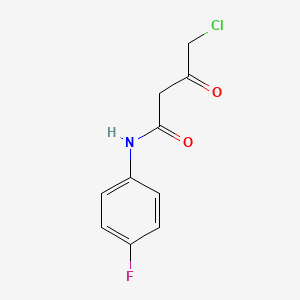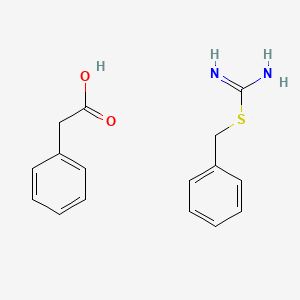
3-Furanol, tetrahydro-2,4,4-trimethyl-, trans-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Furanol, tetrahydro-2,4,4-trimethyl-, trans- is an organic compound with the molecular formula C7H14O2 It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a tetrahydrofuran ring with three methyl groups attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furanol, tetrahydro-2,4,4-trimethyl-, trans- typically involves the hydrogenation of 2,4,4-trimethylfuran. The reaction is carried out under high pressure and temperature conditions in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The hydrogenation process converts the furan ring into a tetrahydrofuran ring, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of 3-Furanol, tetrahydro-2,4,4-trimethyl-, trans- follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and high yield. The reaction conditions are optimized to achieve maximum conversion and selectivity, and the product is purified using distillation or chromatography techniques.
化学反应分析
Types of Reactions
3-Furanol, tetrahydro-2,4,4-trimethyl-, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the compound to form saturated alcohols.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C is commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
3-Furanol, tetrahydro-2,4,4-trimethyl-, trans- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 3-Furanol, tetrahydro-2,4,4-trimethyl-, trans- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the hydroxyl group allows it to form hydrogen bonds with target molecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-Furanol, tetrahydro-2,4,4-trimethyl-, cis-: A stereoisomer with similar chemical properties but different spatial arrangement.
2-Furanol, tetrahydro-2-methyl-: A related compound with a different substitution pattern on the furan ring.
3,4-Furandiol, tetrahydro-, trans-: Another derivative of furan with different functional groups.
Uniqueness
3-Furanol, tetrahydro-2,4,4-trimethyl-, trans- is unique due to its specific substitution pattern and stereochemistry. The presence of three methyl groups and the trans-configuration contribute to its distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
CAS 编号 |
61266-72-6 |
|---|---|
分子式 |
C7H14O2 |
分子量 |
130.18 g/mol |
IUPAC 名称 |
(2S,3R)-2,4,4-trimethyloxolan-3-ol |
InChI |
InChI=1S/C7H14O2/c1-5-6(8)7(2,3)4-9-5/h5-6,8H,4H2,1-3H3/t5-,6-/m0/s1 |
InChI 键 |
HTDRIGIQKGOIGB-WDSKDSINSA-N |
手性 SMILES |
C[C@H]1[C@@H](C(CO1)(C)C)O |
规范 SMILES |
CC1C(C(CO1)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


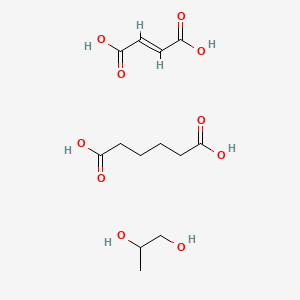
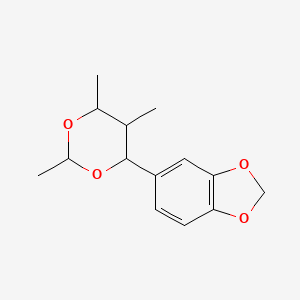

![7-[(10-Amino-10-oxodecyl)amino]heptanoic acid](/img/structure/B14594890.png)
![1-[1-(2,4-Dichlorophenyl)hexan-2-yl]-1H-imidazole](/img/structure/B14594893.png)


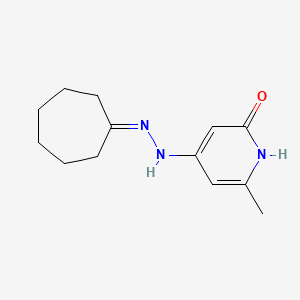
![Spiro[9H-fluorene-9,2'-[2H]thiopyran], 4',5'-dimethyl-](/img/structure/B14594916.png)
